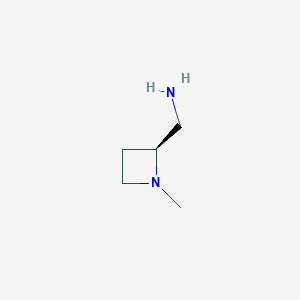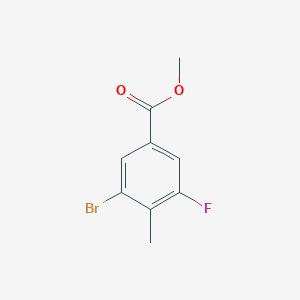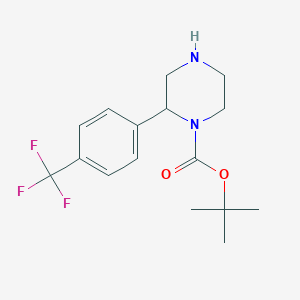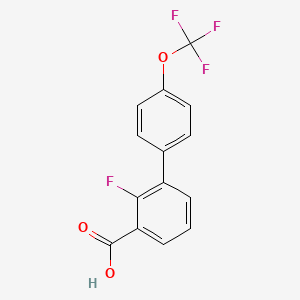
2-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid
概要
説明
2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid is a fluorinated aromatic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of both fluoro and trifluoromethoxy groups on the biphenyl structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which forms the biphenyl core by coupling a boronic acid with an aryl halide in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.
Coupling Reactions: The biphenyl structure can be further modified through coupling reactions such as Suzuki-Miyaura or Heck reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form the biphenyl core.
Nucleophiles: Employed in substitution reactions to introduce new functional groups.
Oxidizing and Reducing Agents: Utilized to modify the carboxylic acid group.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
科学的研究の応用
2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to target proteins, influencing their activity. This can lead to various biological effects, depending on the specific application and target.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the biphenyl structure.
2-Fluoro-4-(trifluoromethyl)benzoic acid: Similar fluorinated aromatic compound with different substitution patterns.
Uniqueness
2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid is unique due to the combination of fluoro and trifluoromethoxy groups on a biphenyl scaffold. This imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
IUPAC Name |
2-fluoro-3-[4-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-12-10(2-1-3-11(12)13(19)20)8-4-6-9(7-5-8)21-14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICJCJDCKJHCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





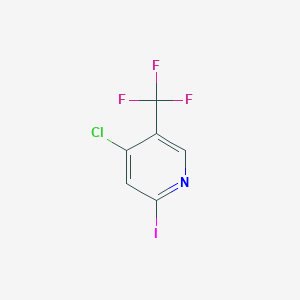
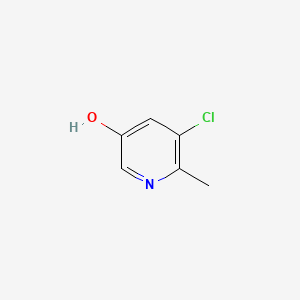
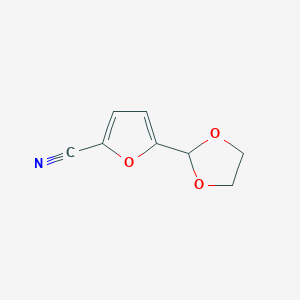
![3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459321.png)
![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)
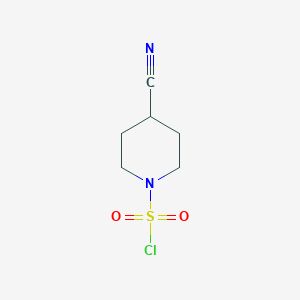
![[1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1459330.png)
![[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid](/img/structure/B1459332.png)
